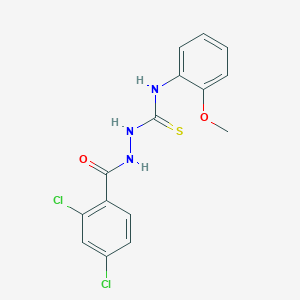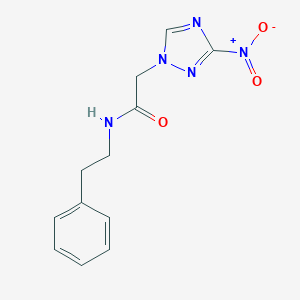
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that features a triazole ring substituted with a nitro group and an acetamide moiety linked to a phenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitrile compound. For instance, 3-nitro-1,2,4-triazole can be prepared by reacting hydrazine hydrate with 3-nitroacrylonitrile under acidic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the triazole compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Phenethyl Group Attachment: The final step involves the nucleophilic substitution of the acetamide intermediate with phenethylamine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the triazole ring can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions. For example, it can be replaced by other amines or alcohols under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Various amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivatives of the triazole ring.
Substitution: New amide or ester compounds depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
Chemistry
In chemistry, 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro-triazole derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
Medicinally, derivatives of this compound are investigated for their potential as antimicrobial or anticancer agents. The nitro group and triazole ring are known to enhance biological activity, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
3-nitro-1,2,4-triazole: A simpler analog without the acetamide and phenethyl groups.
2-(3-nitro-1,2,4-triazol-1-yl)acetonitrile: Similar structure but with a nitrile group instead of the acetamide moiety.
4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine: Contains a pyrimidine ring instead of the phenethyl group.
Uniqueness
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of its nitro-triazole core with the phenethyl-acetamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and biological activity compared to simpler analogs.
特性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26g/mol |
IUPAC名 |
2-(3-nitro-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H13N5O3/c18-11(8-16-9-14-12(15-16)17(19)20)13-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,18) |
InChIキー |
AGXFMSVEPSNBAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-HYDROXYPHENYL)CARBAMOYL]METHYL 4-{5-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE](/img/structure/B395336.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B395338.png)
![N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE](/img/structure/B395339.png)
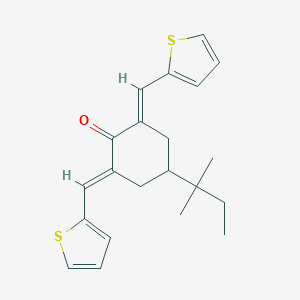
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B395341.png)
![1-(3-Cyclopentylpropanoyl)-4-{3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl}piperazine](/img/structure/B395345.png)
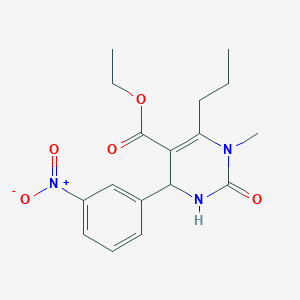
![5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B395347.png)
![6-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-N,N'-diethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B395348.png)
![4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID](/img/structure/B395350.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B395351.png)
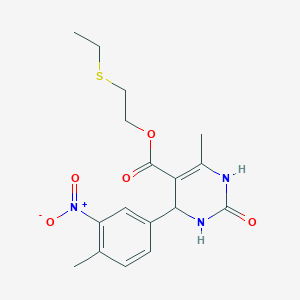
![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)
